molecular formula C20H18FN5O3S2 B2917212 N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868977-29-1

N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2917212
CAS No.: 868977-29-1
M. Wt: 459.51
InChI Key: DYXMSWZJCDGHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a thio-linked acetamide group bearing a 3-acetamidophenyl moiety. At position 5 of the thiadiazole, a 4-fluorophenylacetamido group is attached. The structure combines electron-withdrawing (fluorophenyl) and hydrogen-bonding (acetamido) groups, which may enhance its pharmacological profile, particularly in anticancer or antimicrobial applications .

Properties

IUPAC Name

N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S2/c1-12(27)22-15-3-2-4-16(10-15)23-18(29)11-30-20-26-25-19(31-20)24-17(28)9-13-5-7-14(21)8-6-13/h2-8,10H,9,11H2,1H3,(H,22,27)(H,23,29)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXMSWZJCDGHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This detailed article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of the compound involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of Thiourea Derivative : Reacting acetamidophenyl derivatives with thioketones to form thiourea intermediates.
  • Thiadiazole Formation : Cyclization of the thiourea with hydrazine derivatives to yield the thiadiazole ring.
  • Final Coupling : The final structure is obtained by coupling the thiadiazole derivative with an acetamido group.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
  • Case Studies : A study demonstrated that derivatives with a similar structure reduced the viability of human leukemia and non-small cell lung cancer cells significantly .
CompoundCancer TypeMechanismIC50 (μM)
Thiadiazole Derivative ALeukemiaApoptosis induction10
Thiadiazole Derivative BNon-small cell lung cancerCaspase activation15

Antitubercular Activity

The compound's structural analogs have been evaluated for antitubercular activity, showing promising results against Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : Various derivatives exhibited MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv .
CompoundMIC (μg/mL)Activity
Compound 14Potent
Compound 216Moderate
Compound 364Weak

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase enzymes, which are crucial for tumor growth and survival .
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Thiadiazole Substituents (Position 5) Aromatic/Functional Groups Bioactivity Highlights References
Target Compound 4-Fluorophenylacetamido 3-Acetamidophenyl Under investigation
2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Imidazo-thiadiazole hybrid 4-Fluorophenyl Antibacterial, antifungal
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) p-Tolylamino Ethyl-thiadiazole IC₅₀: 0.084 mM (MCF-7), 0.034 mM (A549)
2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide 4-Fluorophenylureido Benzothiazole Antiproliferative (VEGFR-2/BRAF kinase)
N-(3-Methoxyphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide Phenoxyacetamido 3-Methoxyphenyl Structural analogue; activity data pending
Key Observations:
  • Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The 4-fluorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to bulkier substituents like chlorophenyl () or electron-donating methoxyphenyl () .
  • Acetamido vs.
  • Hybrid Structures : Imidazo-thiadiazole hybrids () show enhanced antimicrobial activity due to the fused ring system, whereas benzothiazole hybrids () target kinases like VEGFR-2 .
Comparison with Analogues:
  • Compound 4y () : Synthesized via reflux with secondary amines, yielding higher steric bulk at the thiadiazole core.
  • Benzothiazole hybrids () : Require additional steps for benzothiazole ring formation, increasing synthetic complexity.
Table 2: Anticancer Activity of Select Thiadiazole Derivatives
Compound Cell Line (IC₅₀, mM) Selectivity (vs. Non-Cancer Cells) Key Targets References
Target Compound Pending Pending Hypothesized: Kinases N/A
4y () 0.084 (MCF-7), 0.034 (A549) High (NIH3T3) Aromatase, DNA
4j () 0.12 (MCF-7) Moderate VEGFR-2, BRAF
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamide () 0.15 (MCF-7) Low Tubulin
Key Findings:
  • The 4-fluorophenyl group in the target compound may improve kinase inhibition compared to trifluoromethylphenyl derivatives () due to optimal halogen size for receptor binding .
  • Aromatase inhibition (seen in 4y) is absent in acetamido-linked compounds, suggesting functional group-dependent mechanisms .

Pharmacological and Physicochemical Properties

  • LogP and Solubility : The target compound’s LogP is estimated to be ~3.1 (similar to ), indicating moderate lipophilicity suitable for oral bioavailability.
  • Metabolic Stability : Acetamido groups generally confer better stability than ureido or thiol derivatives () due to reduced susceptibility to hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.